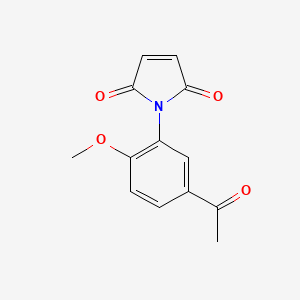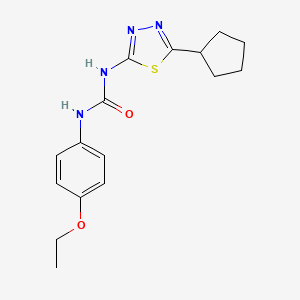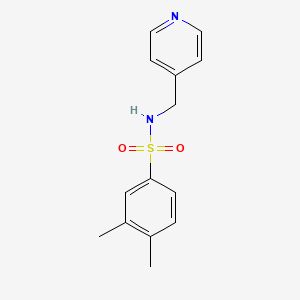
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family, which is known for its diverse range of biological activities.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
- A study by Moreno-Fuquen et al. (2019) explored the regioselective synthesis of heterocyclic amides involving 1,2,4-triazole derivatives. They developed a catalyst- and solvent-free approach for the synthesis of these compounds, with potential applications in organic synthesis and pharmaceuticals (Moreno-Fuquen et al., 2019).
Cholinesterase Inhibitors
- Arfan et al. (2018) synthesized S-alkylated 1,2,4-triazole derivatives and evaluated them as cholinesterase inhibitors. These compounds showed significant potential in inhibiting enzymes relevant to neurodegenerative diseases (Arfan et al., 2018).
Diuretic Properties
- A 2018 study by Kravchenko investigated the diuretic activities of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, revealing both diuretic and antidiuretic effects. This suggests potential applications in renal function modulation (Kravchenko, 2018).
Antimicrobial and Anticonvulsant Activities
- Gülerman et al. (1997) explored the antimicrobial and anticonvulsant activities of 1,2,4-triazole derivatives, indicating their potential use in treating bacterial infections and seizures (Gülerman et al., 1997).
Liquid Crystal Applications
- Research by Tomma et al. (2009) synthesized compounds containing 1,2,4-triazole and 1,3,4-thiadiazole, showing their application in the field of liquid crystals, potentially useful in display technologies (Tomma et al., 2009).
Anticancer Properties
- A study by Wang et al. (2006) focused on fluorinated 2-arylbenzothiazoles, related to 1,2,4-triazole derivatives, as potential antitumor agents. These compounds were evaluated as probes for positron emission tomography (PET) imaging in cancer research (Wang et al., 2006).
Propriétés
IUPAC Name |
(4-fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-9-5-11(6-10-14)15-19-17(24-2)21(20-15)16(22)12-3-7-13(18)8-4-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPOHJBRKSJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)


![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)



![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)